![molecular formula C9H19Br2N B6309351 1-(4-Bromobutyl)piperidine hydrobromide CAS No. 98950-59-5](/img/structure/B6309351.png)
1-(4-Bromobutyl)piperidine hydrobromide
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Overview
Description
1-(4-Bromobutyl)piperidine hydrobromide is a chemical compound with the CAS Number: 98950-59-5 . It has a molecular weight of 301.06 and its IUPAC name is 1-(4-bromobutyl)piperidine hydrobromide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Bromobutyl)piperidine hydrobromide is 1S/C9H18BrN.BrH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1-9H2;1H . The InChI Key is CIGDJCBHNAGUNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(4-Bromobutyl)piperidine hydrobromide is a solid at room temperature . It has a molecular weight of 301.06 .Scientific Research Applications
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives, including compounds structurally related to 1-(4-Bromobutyl)piperidine hydrobromide, have been extensively studied for their pharmacological properties. These compounds are integral in developing treatments for neurological disorders, showcasing significant potential in Alzheimer's disease therapy. For instance, Donepezil, a piperidine derivative, is a central acetylcholinesterase inhibitor used for treating mild-to-moderate Alzheimer's disease, demonstrating the therapeutic relevance of piperidine structures in neuropharmacology (Román & Rogers, 2004).
Pharmacological Properties and Biological Activities
Piperidine alkaloids from plants such as Pinus and related genera have been identified for their medicinal importance. These alkaloids, including piperidine derivatives, have been found to possess various therapeutic benefits, illustrating the broad spectrum of pharmacological activities potentially relevant to compounds like 1-(4-Bromobutyl)piperidine hydrobromide. Such activities include significant improvement in cognition and potential therapeutic benefits for neurological conditions beyond Alzheimer's disease, highlighting the importance of piperidine derivatives in drug research (Singh et al., 2021).
Chemical and Synthetic Applications
The chemical properties and synthetic applications of piperidine derivatives have been a focal point of research, underscoring their role in developing novel therapeutic agents. Piperazine, a structurally related compound to piperidine, has seen varied therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. This versatility demonstrates the potential chemical and synthetic utility of piperidine derivatives, including 1-(4-Bromobutyl)piperidine hydrobromide, in creating pharmacologically active molecules (Rathi et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Mechanism of Action
Biochemical Pathways
Piperidine derivatives have been reported to influence several signaling pathways, including nf-κb and pi3k/aκt, which are involved in cancer progression .
Result of Action
properties
IUPAC Name |
1-(4-bromobutyl)piperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGDJCBHNAGUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutyl)piperidine Hydrobromide |
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